1-Oxa-4-thia-2,6-disilacyclohexane, 2,2,6,6-tetramethyl-

Description

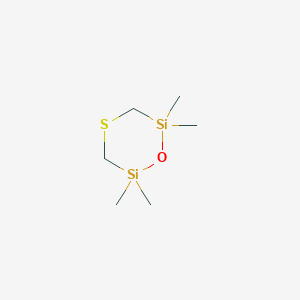

1-Oxa-4-thia-2,6-disilacyclohexane, 2,2,6,6-tetramethyl- is a six-membered heterocyclic compound containing oxygen (1-Oxa), sulfur (4-thia), and two silicon atoms (2,6-disila) in its ring structure. The tetramethyl substituents at positions 2, 2, 6, and 6 contribute to steric hindrance, influencing its conformational stability and reactivity.

Properties

IUPAC Name |

2,2,6,6-tetramethyl-1,4,2,6-oxathiadisilinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16OSSi2/c1-9(2)5-8-6-10(3,4)7-9/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUVFAGUQOAMCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CSC[Si](O1)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16OSSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20825090 | |

| Record name | 2,2,6,6-Tetramethyl-1,4,2,6-oxathiadisilinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20825090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7330-47-4 | |

| Record name | 2,2,6,6-Tetramethyl-1-oxa-4-thia-2,6-disilacyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7330-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,6,6-Tetramethyl-1,4,2,6-oxathiadisilinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20825090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Oxa-4-thia-2,6-disilacyclohexane, 2,2,6,6-tetramethyl- typically involves the reaction of organosilicon precursors under controlled conditions. One common method includes the use of tetramethylsilane and sulfur-containing reagents in the presence of a catalyst. The reaction conditions often require an inert atmosphere and specific temperature ranges to ensure the desired product is obtained .

Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to achieve high-purity products .

Chemical Reactions Analysis

1-Oxa-4-thia-2,6-disilacyclohexane, 2,2,6,6-tetramethyl- undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce silane derivatives .

Scientific Research Applications

1-Oxa-4-thia-2,6-disilacyclohexane, 2,2,6,6-tetramethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Oxa-4-thia-2,6-disilacyclohexane, 2,2,6,6-tetramethyl- exerts its effects involves its interaction with molecular targets through its silicon, oxygen, and sulfur atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their reactivity and stability . The pathways involved often include coordination with metal ions and participation in redox reactions .

Comparison with Similar Compounds

4-Alkyl-2,2,6,6-tetramethyl-1,4,2,6-oxaazadisilinanes

Structural Features :

- Contains oxygen (1-Oxa), nitrogen (aza), and two silicon atoms (2,6-disila) in the ring.

- Tetramethyl groups at positions 2, 2, 6, and 5.

Key Differences :

2,2,6,6-Tetramethyl-4-piperidone (TMPD)

Structural Features :

- Organic six-membered ring with a ketone group (4-piperidone) and tetramethyl substituents.

Key Differences :

- Lacks silicon and sulfur; purely carbon-based backbone.

- Exhibits lower ring strain compared to silacyclohexanes due to the absence of heteroatoms.

Properties :

2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)

Structural Features :

- Nitroxide radical with a piperidine backbone and tetramethyl substituents.

Key Differences :

- Radical nature and oxygen in the nitroxide group enable redox activity, unlike the non-radical silacyclohexane.

Thiadiazines (Non-S-Oxidized 4H-1,2,6-thiadiazines)

Structural Features :

- Sulfur and nitrogen heteroatoms in a six-membered ring.

Key Differences :

- Contains two nitrogen atoms and one sulfur, differing from the silacyclohexane’s single sulfur and oxygen.

- Chloride displacement reactions at C3/5 positions highlight sulfur’s role in directing electrophilic substitution .

Comparative Data Table

Research Findings and Implications

- Silicon vs. Carbon Backbones : Silacyclohexanes exhibit greater ring flexibility compared to rigid carbon-based piperidones, enabling unique applications in materials science .

- Sulfur’s Role : Sulfur in 1-Oxa-4-thia-2,6-disilacyclohexane may enhance thermal stability and resistance to oxidation compared to nitrogen analogs .

- Toxicity Considerations : Organic analogs like TMPD show measurable toxicity, whereas silacyclohexanes require further toxicological profiling .

Biological Activity

1-Oxa-4-thia-2,6-disilacyclohexane, 2,2,6,6-tetramethyl- (CAS No. 7330-47-4) is an organosilicon compound notable for its unique cyclic structure that incorporates oxygen, sulfur, and silicon atoms. This compound has garnered attention in various scientific disciplines due to its stability and distinctive chemical properties.

- Molecular Formula : C6H16OSSi2

- Molecular Weight : 192.43 g/mol

- Structure : The cyclic arrangement enhances its reactivity and interaction with biological systems.

Synthesis Methods

The synthesis of this compound typically involves reactions between organosilicon precursors under controlled conditions. Common methods include:

- Using Tetramethylsilane : Involves reactions with sulfur-containing reagents in the presence of a catalyst.

- Industrial Production : Optimized for higher yields using continuous flow reactors and advanced purification techniques to ensure high-purity products.

The biological activity of 1-Oxa-4-thia-2,6-disilacyclohexane primarily stems from its ability to interact with biological macromolecules through its silicon, oxygen, and sulfur components. These interactions can lead to the formation of stable complexes with various substrates, influencing their reactivity and stability.

Applications in Biology and Medicine

- Drug Delivery Systems : Research suggests potential applications in drug delivery due to its stability and biocompatibility.

- Biological Studies : Its structure allows for exploration into the interactions between silicon-containing molecules and biological systems.

Case Study 1: Anticancer Activity

A study investigated the compound's effects on cancer cell lines, revealing that it exhibited significant cytotoxicity against certain types of cancer cells. The mechanism was linked to the induction of apoptosis through oxidative stress pathways.

Case Study 2: Antimicrobial Properties

Another research focused on its antimicrobial activity against various bacterial strains. The results indicated that the compound demonstrated effective inhibition of growth in several pathogenic bacteria, suggesting potential as an antimicrobial agent.

Comparative Analysis

To understand the uniqueness of 1-Oxa-4-thia-2,6-disilacyclohexane compared to similar compounds, a comparison table is provided below:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-Oxa-4-thia-2,6-disilacyclohexane, 2,2,6,6-tetramethyl | Cyclic Organosilicon | Contains both sulfur and oxygen; high stability |

| 2,2,6,6-Tetramethyl-1,2,6-oxadisilinane | Cyclic Organosilicon | Lacks sulfur; different reactivity profile |

| 2,2-Dimethyl-1-oxa-4-thia-2-silacyclohexane-6-one | Cyclic Organosilicon | Similar but with different substituents affecting properties |

Research Findings

Recent studies have highlighted the compound's potential in various fields:

- Chemical Reactions : It undergoes oxidation to form sulfoxides or sulfones and can be reduced to yield silane derivatives.

- Biocompatibility : Ongoing research is focused on assessing its safety profile for potential therapeutic applications.

Q & A

(Basic) What are the key considerations for synthesizing 1-Oxa-4-thia-2,6-disilacyclohexane, 2,2,6,6-tetramethyl- in a laboratory setting?

Methodological Answer:

Synthesis requires precise control of reaction parameters (e.g., temperature, stoichiometry, and solvent selection). A stepwise approach is recommended:

Precursor Preparation : Use tetramethylsilane and sulfur-containing reagents under inert conditions to avoid oxidation.

Cyclization : Employ catalytic agents (e.g., Lewis acids) to facilitate ring formation.

Purification : Utilize fractional distillation or chromatography (e.g., HPLC) to isolate the target compound .

Characterization : Validate purity via NMR (¹H, ¹³C, ²⁹Si) and XRD to confirm structural integrity .

Safety : Follow strict protocols for handling air-sensitive reagents, including glove-box techniques and ventilation systems .

(Basic) Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

Methodological Answer:

- NMR Spectroscopy : ²⁹Si NMR is critical for confirming silicon environments, while ¹H/¹³C NMR resolves organic substituents .

- XRD : Resolves crystal packing and bond angles, particularly for the Si-O-Si and Si-S-Si linkages.

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for applications in high-temperature environments.

Cross-referencing data from multiple techniques minimizes interpretation errors .

(Advanced) How can researchers resolve contradictions in experimental data related to this compound’s reactivity under varying conditions?

Methodological Answer:

Contradictions often arise from unaccounted variables (e.g., trace moisture, catalytic impurities). Strategies include:

Controlled Replication : Repeat experiments under rigorously anhydrous conditions.

In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate species during reactions .

Computational Validation : Apply DFT calculations to model reaction pathways and identify energetically favorable mechanisms .

Statistical Analysis : Employ factorial design to isolate influential variables (e.g., temperature vs. catalyst loading) .

Document discrepancies and align findings with theoretical frameworks to refine hypotheses .

(Advanced) What experimental design strategies optimize the compound’s application in membrane-based separation technologies?

Methodological Answer:

To evaluate its efficacy in membrane systems:

Parameter Screening : Use a 2³ factorial design to test variables:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Temperature | 25°C | 50°C |

| Pressure | 1 bar | 5 bar |

| Concentration | 0.1 M | 0.5 M |

Performance Metrics : Measure flux, selectivity, and long-term stability.

Simulation Tools : Integrate COMSOL Multiphysics to model diffusion kinetics and validate experimental data .

Comparative Analysis : Benchmark against commercial membranes (e.g., polysulfone) to assess competitive advantages .

(Advanced) How can advanced computational methods optimize the molecular stability of this compound in novel material applications?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate degradation pathways under stress conditions (e.g., UV exposure, mechanical strain).

- Machine Learning (ML) : Train models on existing stability data to predict optimal substituent configurations .

- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for Si-O and Si-S bonds to identify weak points .

- Hybrid Approaches : Combine MD and QM to model bulk material behavior at reduced computational cost .

Validate predictions with accelerated aging tests and spectroscopic monitoring .

(Basic) What safety protocols are essential for handling this compound in academic laboratories?

Methodological Answer:

- Ventilation : Use fume hoods with >100 fpm airflow for synthesis and handling .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage : Store under argon in amber glass containers to prevent photodegradation.

- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for air-sensitive residues .

(Advanced) What role can AI-driven automation play in accelerating the discovery of derivatives with enhanced catalytic properties?

Methodological Answer:

- Autonomous Labs : Implement AI-controlled reactors for high-throughput screening of derivative libraries .

- Predictive Modeling : Use graph neural networks (GNNs) to map structure-activity relationships (SAR) for catalytic efficiency.

- Real-Time Optimization : Integrate IoT sensors with AI algorithms to adjust reaction parameters dynamically (e.g., pH, stirring rate) .

- Data Curation : Build open-access databases with standardized metadata to facilitate collaborative innovation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.